Cas no 1806022-08-1 (2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile)

2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile
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- インチ: 1S/C9H8F2IN3/c10-9(11)5-3-6(12)7(1-2-13)15-8(5)4-14/h3,9H,1,4,14H2
- InChIKey: WMQXTRHPIXUTCT-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)F)C(CN)=NC=1CC#N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 253
- トポロジー分子極性表面積: 62.7
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029023373-1g |
2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile |
1806022-08-1 | 95% | 1g |
$2,952.90 | 2022-04-01 | |
Alichem | A029023373-500mg |
2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile |
1806022-08-1 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029023373-250mg |
2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile |
1806022-08-1 | 95% | 250mg |
$1,019.20 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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3. Book reviews
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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6. Book reviews
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrileに関する追加情報
Introduction to 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile (CAS No. 1806022-08-1) and Its Applications in Modern Chemical Biology
2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile (CAS No. 1806022-08-1) is a highly versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, including an amino-methyl substituent, a difluoromethyl group, an iodine atom, and an acetonitrile moiety, make it a valuable building block for the synthesis of complex molecules. This compound has found applications in various areas, such as drug discovery, material science, and agrochemical development, due to its reactivity and functional diversity.
The aminomethyl group at the 2-position of the pyridine ring provides a nucleophilic site for further functionalization, enabling the construction of biaryl structures, heterocyclic compounds, and other pharmacophores. The presence of the difluoromethyl group enhances the metabolic stability and binding affinity of molecules derived from this intermediate. Additionally, the iodine atom at the 5-position serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in medicinal chemistry for constructing carbon-carbon bonds.
The acetonitrile group at the 6-position not only contributes to the overall solubility of the compound but also provides a site for further derivatization through nucleophilic substitution or condensation reactions. These structural features collectively make 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile a powerful tool for synthetic chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in leveraging this compound for the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer progression. The aminomethyl group can be used to link to known pharmacophores or scaffold-hopping molecules, while the difluoromethyl group can improve pharmacokinetic properties by increasing lipophilicity and reducing metabolic clearance.
Moreover, the iodine atom has been exploited for generating biaryl structures that mimic natural products or bioactive ligands. Such biaryl motifs are prevalent in many approved drugs due to their ability to bind to protein targets with high affinity. The combination of these features makes 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile an indispensable reagent in modern drug discovery pipelines.
Recent advancements in flow chemistry have also highlighted the potential of this compound for scalable synthesis. Flow systems allow for precise control over reaction conditions, enabling higher yields and purities with reduced solvent consumption. This approach is particularly advantageous when dealing with sensitive intermediates like 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile, where minimizing side reactions is crucial.
The compound's utility extends beyond pharmaceuticals into material science and agrochemicals. For example, derivatives of this intermediate have been explored as precursors for organic electronic materials, including light-emitting diodes (OLEDs) and photovoltaic cells. The presence of electron-withdrawing groups like the acetonitrile moiety can modulate electronic properties, making it suitable for designing advanced materials with tailored functionalities.
In agrochemical research, 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile has been used to synthesize novel herbicides and fungicides. The structural diversity offered by this intermediate allows chemists to explore different classes of active ingredients with improved efficacy and environmental safety profiles. The ability to introduce various substituents while maintaining biological activity underscores its importance in agrochemical innovation.
The synthesis of complex molecules often requires multi-step pathways involving multiple coupling reactions. The reactivity of the iodine atom in 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile facilitates sequential transformations without significant loss of yield or purity. This makes it an ideal candidate for modular synthetic strategies where each step can be optimized independently.
Recent studies have also explored computational methods to predict the reactivity and outcomes of reactions involving this intermediate. Machine learning models trained on large datasets can predict optimal reaction conditions, solvents, and catalysts with high accuracy. This approach accelerates the discovery process by reducing experimental trial-and-error.
The growing demand for sustainable chemistry has led to investigations into greener synthetic routes using 2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile as a key intermediate. Catalytic systems that minimize waste generation and energy consumption are being developed alongside solvent-free or aqueous-phase reactions. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion,2-(Aminomethyl)-3-(difluoromethyl)-5-iodopyridine-6-acetonitrile (CAS No. 1806022-08-1) is a multifunctional compound with broad applications across multiple industries. Its unique structural features enable diverse synthetic transformations, making it a cornerstone in pharmaceutical research as well as material science and agrochemical development. As innovation continues in synthetic methodologies and green chemistry practices,this compound will undoubtedly remain at the forefront of chemical biology advancements.
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